

Best practices for handling YQ128 compound

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Compound of Interest

Compound Name: YQ128

Cat. No.: B2599406

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YQ128 Compound Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing the **YQ128** compound. **YQ128** is a potent and selective second-generation NLRP3 (NOD-like receptor P3) inflammasome inhibitor with an IC₅₀ of 0.30 µM.^{[1][2][3]} It has demonstrated significant anti-inflammatory activity and the ability to cross the blood-brain barrier, making it a compound of interest for various research applications.^{[3][4]}

Troubleshooting Guide & FAQs

This section addresses specific issues that users might encounter during their experiments with **YQ128**.

Question: My **YQ128** powder is not dissolving properly. What should I do?

Answer: **YQ128** has specific solubility characteristics. For in vitro studies, it is highly soluble in DMSO.^{[1][2]} One supplier suggests a solubility of up to 248 mg/mL (454.95 mM) in DMSO, recommending sonication to aid dissolution.^[1] Another indicates a solubility of 100 mg/mL (183.44 mM) in fresh DMSO, cautioning that moisture-absorbing DMSO can reduce solubility.^[2] Therefore, using fresh, high-quality DMSO and sonication are key to proper solubilization. The compound is insoluble in water.^[2]

Question: I am observing inconsistent results in my in vitro NLRP3 inhibition assay. What could be the cause?

Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.

- **Compound Stability:** Ensure your stock solutions are stored correctly. **YQ128** stock solutions in a solvent are stable for 1 year at -80°C and 1 month at -20°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]
- **Assay Specificity:** **YQ128** is a selective inhibitor of the NLRP3 inflammasome.[4][5] It has been shown to not interfere with the production of IL-1 β by NLRC4 or AIM2 inflammasomes.[4] Verify that your experimental model specifically activates the NLRP3 pathway.
- **Cellular Health:** The health and density of your cells (e.g., primary mouse peritoneal macrophages or J774A.1 cells) can impact the inflammasome activation and inhibitor potency.[4] Ensure consistent cell culture conditions.

Question: What is the recommended starting dose for in vivo experiments?

Answer: Published in vivo studies in C57BL/6 mice have used oral administration of **YQ128** at doses of 10 mg/kg and 20 mg/kg.[1][3][4] At 20 mg/kg orally, **YQ128** showed delayed gastrointestinal absorption.[1][3] It's important to note that the oral bioavailability in rats is relatively low at approximately 10%, which may be due to limited gastrointestinal permeability and potential first-pass effects.[4][5]

Question: I am having trouble with the in vivo formulation. Can you provide a recommended recipe?

Answer: A suggested in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] Using this vehicle, a concentration of 5 mg/mL (9.17 mM) can be achieved, and sonication is recommended to ensure a homogeneous suspension.[1] Another suggested oral administration vehicle is CMC-NA (sodium carboxymethyl cellulose), in which a homogeneous suspension of at least 5 mg/mL can be prepared.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the **YQ128** compound.

| Property | Value | Reference |
|-----------------------------|--|---|
| Molecular Weight | 545.11 g/mol | [1] [2] |
| Formula | C27H29ClN2O4S2 | [1] [2] |
| CAS Number | 2454246-18-3 | [1] [2] |
| NLRP3 Inhibition (IC50) | 0.30 μ M | [1] [2] [3] [4] |
| IL-1 β Release (IC50) | 1.59 μ M (in primary mouse peritoneal macrophages) | [3] [4] |
| Storage (Powder) | 3 years at -20°C | [1] [2] |
| Storage (in Solvent) | 1 year at -80°C, 1 month at -20°C | [2] |

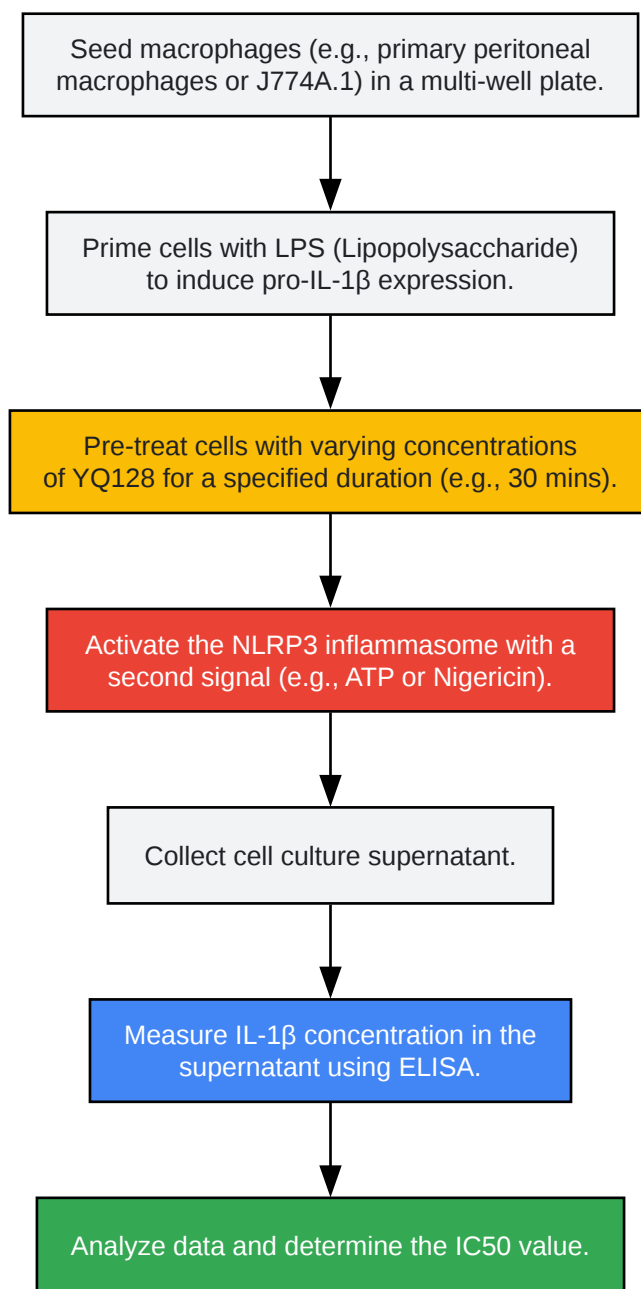
| Solubility | Concentration | Notes | Reference |
|--|--|--|---|
| DMSO | 248 mg/mL (454.95 mM) or 100 mg/mL (183.44 mM) | Sonication is recommended; use fresh DMSO. | [1] [2] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 5 mg/mL (9.17 mM) | Sonication is recommended. | [1] |
| Water | Insoluble | [2] | |

| Pharmacokinetic Parameters (Rat, 20 mg/kg dose) | Value | Reference |
|---|-----------|---|
| Oral Bioavailability | ~10% | [4] [5] |
| Plasma Half-life (t _{1/2}) after IV administration | 6.6 hours | [4] [5] |
| Time to Max Concentration (t _{max}) after oral admin. | 12 hours | [1] [4] |
| Max Concentration (c _{max}) after oral admin. | 73 ng/mL | [1] [4] |

Experimental Protocols & Signaling Pathways

General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of **YQ128** on NLRP3 inflammasome activation in macrophages.

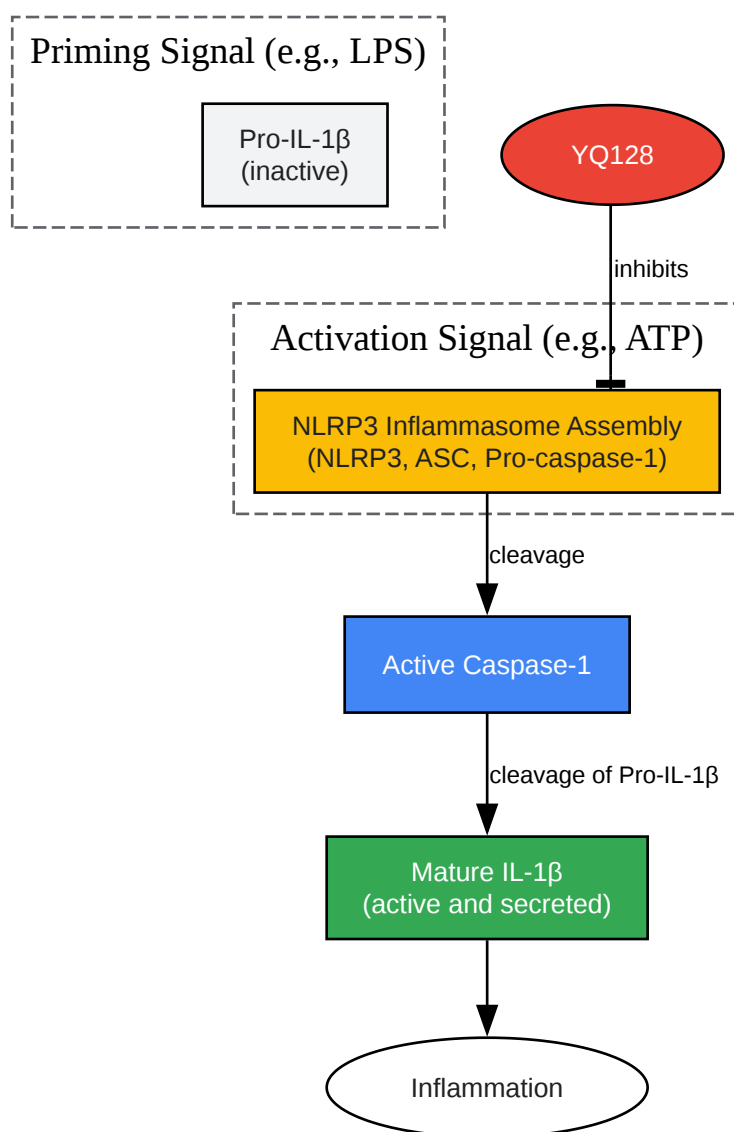


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Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.

YQ128 Mechanism of Action in the NLRP3 Inflammasome Pathway

The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the point of inhibition by **YQ128**.



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Caption: **YQ128** inhibits the assembly of the NLRP3 inflammasome complex.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **YQ128** is not publicly available, general laboratory safety precautions for handling chemical compounds should be followed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling **YQ128**.^[6]

- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[6][7]
- Handling: Avoid contact with skin and eyes.[6][7] In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.[6] Do not eat, drink, or smoke when handling the compound.[6]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid release into the environment.[8]

For more detailed safety information, it is recommended to consult the SDS provided by your specific supplier.

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